molecular formula C10H16OSSi B14621518 Trimethyl[2-(methylsulfanyl)phenoxy]silane CAS No. 58952-75-3

Trimethyl[2-(methylsulfanyl)phenoxy]silane

Cat. No.: B14621518
CAS No.: 58952-75-3
M. Wt: 212.39 g/mol
InChI Key: IGKWOLQZHXQLPK-UHFFFAOYSA-N
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Description

Trimethyl[2-(methylsulfanyl)phenoxy]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenoxy group, which is further substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[2-(methylsulfanyl)phenoxy]silane typically involves the reaction of 2-(methylsulfanyl)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

2-(methylsulfanyl)phenol+trimethylchlorosilaneThis compound+HCl\text{2-(methylsulfanyl)phenol} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 2-(methylsulfanyl)phenol+trimethylchlorosilane→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[2-(methylsulfanyl)phenoxy]silane undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding silanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

    Hydrolysis: Water or aqueous acids/bases.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: Silanols.

Scientific Research Applications

Trimethyl[2-(methylsulfanyl)phenoxy]silane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of silicon-oxygen and silicon-sulfur bond interactions.

    Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and functionality.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.

    Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Trimethyl[2-(methylsulfanyl)phenoxy]silane involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection, enhancing the stability of the compound. The phenoxy and methylsulfanyl groups can participate in various chemical interactions, making the compound versatile in different applications.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(phenoxy)silane
  • Trimethyl(phenylthio)silane
  • Trimethyl(phenyl)silane

Uniqueness

Trimethyl[2-(methylsulfanyl)phenoxy]silane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to other similar compounds

Properties

CAS No.

58952-75-3

Molecular Formula

C10H16OSSi

Molecular Weight

212.39 g/mol

IUPAC Name

trimethyl-(2-methylsulfanylphenoxy)silane

InChI

InChI=1S/C10H16OSSi/c1-12-10-8-6-5-7-9(10)11-13(2,3)4/h5-8H,1-4H3

InChI Key

IGKWOLQZHXQLPK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1SC

Origin of Product

United States

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